Butene, chlorohexafluoro-
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Overview
Description
Butene, chlorohexafluoro- is a fluorinated organic compound that belongs to the class of alkenes It is characterized by the presence of a double bond between carbon atoms and the substitution of hydrogen atoms with chlorine and fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of butene, chlorohexafluoro- typically involves the reaction of chlorotrifluoroethylene with specific reagents under controlled conditions. One method includes preheating chlorotrifluoroethylene to a temperature range of 160-250°C, followed by splitting the preheated material at 350-500°C to form a mixture of 3,4-dichlorohexafluoro-1-butene and 1,2-dichlorohexafluorocyclobutane . The separated 1,2-dichlorohexafluorocyclobutane can be cycled back to the preheating step for further reaction.
Industrial Production Methods
Industrial production of butene, chlorohexafluoro- often involves large-scale synthesis using similar methods as described above. The process is optimized for high yield and purity, ensuring that the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
Butene, chlorohexafluoro- undergoes various chemical reactions, including:
Addition Reactions: The compound can participate in addition reactions with halogens such as bromine and chlorine, forming vicinal dihalides.
Hydrogenation: The addition of hydrogen to the double bond converts the alkene into an alkane.
Hydration: The addition of water in the presence of a catalyst forms alcohols.
Common Reagents and Conditions
Halogenation: Reagents like bromine and chlorine are used under aprotic solvent conditions to form dihalides.
Hydrogenation: Requires a catalyst such as palladium or platinum and is typically conducted at elevated temperatures.
Hydration: Involves the use of steam and a catalyst, often at temperatures around 300°C.
Major Products Formed
Dihalides: Formed from halogenation reactions.
Alkanes: Resulting from hydrogenation.
Alcohols: Produced through hydration reactions.
Scientific Research Applications
Butene, chlorohexafluoro- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of butene, chlorohexafluoro- involves its interaction with molecular targets through addition reactions. The compound’s double bond allows it to react with electrophiles, forming cyclic intermediates such as halonium ions . These intermediates can then undergo nucleophilic attack, leading to the formation of various products. The unique electron distribution in the molecule, influenced by the presence of chlorine and fluorine atoms, plays a crucial role in its reactivity and interaction with other molecules .
Comparison with Similar Compounds
Similar Compounds
Butene: A simple alkene with a double bond between carbon atoms.
Chlorobutene: Contains chlorine atoms in addition to the double bond.
Hexafluorobutene: Substituted with fluorine atoms.
Uniqueness
Butene, chlorohexafluoro- is unique due to the combination of chlorine and fluorine substitutions on the butene backbone. This combination imparts distinct chemical properties, such as increased reactivity and stability, making it valuable for specific applications that other similar compounds may not be suitable for .
Properties
CAS No. |
89911-23-9 |
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Molecular Formula |
C4HClF6 |
Molecular Weight |
198.49 g/mol |
IUPAC Name |
4-chloro-1,1,2,3,3,4-hexafluorobut-1-ene |
InChI |
InChI=1S/C4HClF6/c5-3(9)4(10,11)1(6)2(7)8/h3H |
InChI Key |
FLWOHKATSIAAKC-UHFFFAOYSA-N |
Canonical SMILES |
C(C(C(=C(F)F)F)(F)F)(F)Cl |
Origin of Product |
United States |
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